molecular formula C7H11N3O2 B14139378 2-methyl-5-nitro-1-propyl-1H-imidazole CAS No. 5006-72-4

2-methyl-5-nitro-1-propyl-1H-imidazole

Cat. No.: B14139378
CAS No.: 5006-72-4
M. Wt: 169.18 g/mol
InChI Key: GMTVTGSZZFRDSK-UHFFFAOYSA-N
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Description

2-methyl-5-nitro-1-propyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a methyl group at the 2-position, a nitro group at the 5-position, and a propyl group at the 1-position of the imidazole ring. Imidazoles are known for their diverse biological and chemical properties, making them valuable in various fields such as pharmaceuticals, agriculture, and materials science .

Chemical Reactions Analysis

2-methyl-5-nitro-1-propyl-1H-imidazole undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using hydrogenation or other reducing agents.

    Substitution: The nitro group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various acids and bases. .

Scientific Research Applications

2-methyl-5-nitro-1-propyl-1H-imidazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits antimicrobial properties and is used in the development of new antibiotics.

    Medicine: It is investigated for its potential use in treating various diseases, including bacterial infections and cancer.

    Industry: The compound is used in the production of dyes, pigments, and other materials .

Mechanism of Action

The mechanism of action of 2-methyl-5-nitro-1-propyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The nitro group is believed to play a crucial role in its biological activity. Upon entering the cell, the compound undergoes reduction to form reactive intermediates that can damage cellular components such as DNA and proteins. This leads to the inhibition of cell growth and proliferation .

Comparison with Similar Compounds

2-methyl-5-nitro-1-propyl-1H-imidazole can be compared with other similar compounds such as:

Properties

CAS No.

5006-72-4

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

2-methyl-5-nitro-1-propylimidazole

InChI

InChI=1S/C7H11N3O2/c1-3-4-9-6(2)8-5-7(9)10(11)12/h5H,3-4H2,1-2H3

InChI Key

GMTVTGSZZFRDSK-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=NC=C1[N+](=O)[O-])C

Origin of Product

United States

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